

# An In-depth Technical Guide to 4-Bromo-6-nitro-1H-indole

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## Compound of Interest

Compound Name: 4-Bromo-6-nitro-1H-indole

Cat. No.: B1292546

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This technical guide provides a comprehensive overview of the chemical properties, a detailed potential synthesis protocol, and a logical workflow for the compound **4-Bromo-6-nitro-1H-indole**. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Core Compound Data

The fundamental molecular properties of **4-Bromo-6-nitro-1H-indole** are summarized in the table below, providing a quick reference for key quantitative data.

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrN <sub>2</sub> O <sub>2</sub> [1]
Molecular Weight	241.04 g/mol [1]
IUPAC Name	4-bromo-6-nitro-1H-indole
CAS Number	885520-47-8[1]

## Experimental Protocols: Synthesis of 4-Bromo-6-nitro-1H-indole

While a specific, published experimental protocol for the synthesis of **4-Bromo-6-nitro-1H-indole** is not readily available, a plausible and widely utilized method for structurally similar

compounds is the Batcho-Leimgruber indole synthesis. This approach is a robust method for constructing the indole ring system. A representative protocol, adapted for the synthesis of the title compound, is detailed below.

Objective: To synthesize **4-Bromo-6-nitro-1H-indole** from a suitable substituted toluene derivative.

Materials:

- 1-Bromo-2-methyl-3,5-dinitrobenzene
- N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
- Pyrrolidine
- Raney Nickel
- Hydrazine monohydrate
- Methanol (MeOH)
- Tetrahydrofuran (THF)
- Ethyl acetate (EtOAc)
- Dioxane
- Standard laboratory glassware and apparatus for organic synthesis

Methodology:

Step 1: Formation of the Enamine Intermediate

- Dissolve 1-Bromo-2-methyl-3,5-dinitrobenzene in dioxane.
- To this solution, add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.
- Heat the reaction mixture at 100°C and monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, cool the mixture to room temperature.
- Concentrate the mixture under reduced pressure to remove the solvent, yielding the crude enamine intermediate.

#### Step 2: Reductive Cyclization to form the Indole Ring

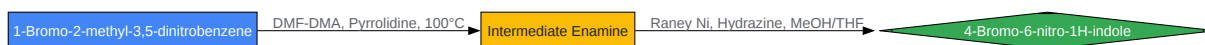
- The crude enamine from the previous step is dissolved in a 1:1 mixture of Methanol:Tetrahydrofuran (MeOH:THF).
- Cool the solution to 0°C in an ice bath.
- Carefully add Raney Nickel as a suspension in water, followed by the slow, dropwise addition of hydrazine monohydrate.
- After the addition is complete, remove the ice bath and stir the mixture at room temperature for several hours, monitoring by TLC.
- Upon completion of the reaction, filter the mixture through a pad of celite to remove the Raney Nickel catalyst.
- Wash the filter cake with ethyl acetate.
- Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.

#### Step 3: Purification

- The crude **4-Bromo-6-nitro-1H-indole** is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

## Logical Workflow and Diagrams

To visualize the synthetic strategy, a diagram illustrating the key transformations in the proposed Batcho-Leimgruber synthesis of **4-Bromo-6-nitro-1H-indole** is provided below.



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Caption: Synthesis workflow for **4-Bromo-6-nitro-1H-indole**.

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## References

- 1. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-6-nitro-1H-indole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1292546#4-bromo-6-nitro-1h-indole-molecular-weight-and-formula]

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